N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide

G protein-coupled receptor kinase GRK6 inhibition heart failure signaling

Researchers studying GPCR desensitization face reproducibility risks when sourcing unverified positional isomers of 6-morpholinopyrimidine-4-carboxamides-the 4-chloro-2-fluoro analog (CAS 1903712-40-2) shares identical MW but a divergent selectivity profile. This compound resolves that supply-chain ambiguity: • GRK6 IC50 = 18 nM, GRK7 IC50 = 36 nM-enables dual GRK4-subfamily inhibition at ~100 nM in biochemical assays. • 556-fold biochemical-to-cellular potency shift (ITDR ~10 µM in KMS11 cells)-guides cell-based dosing in the 5-50 µM range. • ≥98% HPLC purity with ¹H NMR & LC-MS identity confirmation ensures the correct 3-chloro-4-fluoro positional isomer.

Molecular Formula C15H14ClFN4O2
Molecular Weight 336.75
CAS No. 1909539-33-8
Cat. No. B2397986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide
CAS1909539-33-8
Molecular FormulaC15H14ClFN4O2
Molecular Weight336.75
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C15H14ClFN4O2/c16-11-7-10(1-2-12(11)17)20-15(22)13-8-14(19-9-18-13)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22)
InChIKeyKJGZQSDVZGDDKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide: GRK Inhibitor Overview


N-(3-Chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1909539-33-8) is a synthetic small-molecule pyrimidine-4-carboxamide derivative characterized by a morpholine substituent at the pyrimidine 6-position and a 3-chloro-4-fluorophenyl carboxamide moiety. The compound belongs to a class of heterocyclic amines developed as G protein-coupled receptor kinase (GRK) inhibitors, a target family implicated in heart failure, hypertension, and inflammatory signaling [1]. Its core scaffold is shared with other 6-morpholinopyrimidine-4-carboxamides, but the specific 3-chloro-4-fluoro substitution pattern on the pendant phenyl ring differentiates it from positional isomers and analogs developed for alternative targets such as NAPE-PLD or histone demethylases [2]. The compound is cataloged by multiple research chemical suppliers under the category 'Protein Kinase Inhibitors and Activators' and is cited in patent literature (e.g., WO2012126922A1) as an example of heterocyclic amine derivatives with GRK inhibitory activity [3].

Why This Compound Cannot Be Replaced by In-Class Analogs


The 6-morpholinopyrimidine-4-carboxamide scaffold serves as a privileged core for multiple, mechanistically distinct enzyme targets. Compounds within this chemotype have been developed as inhibitors of G protein-coupled receptor kinases (GRKs) [1], N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) [2], and histone demethylases (e.g., GSK-J4) [3]. The identity and substitution pattern of the pendant N-aryl carboxamide group is the primary determinant of target engagement and selectivity. Specifically, the 3-chloro-4-fluorophenyl substituent on the target compound confers a unique steric and electronic profile compared to the 4-chloro-2-fluoro positional isomer (CAS 1903712-40-2), the 4-acetylphenyl variant (NAPE-PLD inhibitor), and the indazol-6-yl analog (GSK-J4). In the context of GRK inhibition, minor modifications to the aryl substituent are known to alter subfamily selectivity across GRK1, GRK2, GRK5, GRK6, and GRK7 [4]. Therefore, generic substitution without verification of target-specific activity data risks selecting a compound with a completely different biological profile, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for Procurement


GRK6 Inhibitory Potency vs. CCG-224061

The target compound has been reported to inhibit recombinant full-length human GRK6 with an IC50 of 18 nM in a radiometric kinase assay using casein as substrate and [γ-³³P]ATP [1]. In comparison, the structurally distinct GRK2-selective inhibitor CCG-224061 exhibits an IC50 of 66 nM against GRK2 but only >30-fold selectivity over GRK5, GRK1, PKA, and ROCK1, with no reported GRK6 activity . This positions the target compound as a valuable tool for GRK6-focused studies where CCG-224061 would be unsuitable due to its GRK2 bias. However, head-to-head GRK subfamily selectivity profiling data for the target compound remain unavailable in the public domain.

G protein-coupled receptor kinase GRK6 inhibition heart failure signaling

GRK7 Cross-Reactivity Profile Comparison

The target compound also demonstrates inhibitory activity against recombinant human GRK7 with an IC50 of 36 nM in a scintillation counting assay using casein substrate [1]. By comparison, the close analog BDBM50566949 (CHEMBL4877302) displays an IC50 of 6.4 nM against GRK7 under equivalent assay conditions, representing an approximately 5.6-fold greater potency [2]. The pan-kinase inhibitor staurosporine exhibits an IC50 of 10 nM against GRK1 but lacks GRK subfamily selectivity [3]. This partial GRK6/GRK7 dual inhibition profile (18 nM / 36 nM) suggests the target compound may occupy a distinct selectivity niche within the GRK4 subfamily (GRK4/5/6) that is not replicated by other commercially available GRK tool compounds.

GRK7 inhibition kinase selectivity GPCR desensitization

Positional Isomer Differentiation: Substitution Pattern

The target compound (3-chloro-4-fluorophenyl isomer, CAS 1909539-33-8) and its positional isomer N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903712-40-2) share identical molecular formula (C₁₅H₁₄ClFN₄O₂) and molecular weight (336.75 g/mol) but differ in the substitution pattern on the pendant phenyl ring [1]. In the broader pyrimidine-4-carboxamide GRK inhibitor series, the position of halogen substituents on the N-aryl ring critically influences the hydrogen-bonding network within the kinase hinge region and the hydrophobic pocket occupancy, directly modulating both potency and GRK subfamily selectivity [2]. The 3-chloro-4-fluoro arrangement places the electron-withdrawing fluoro substituent para to the carboxamide nitrogen, whereas the 4-chloro-2-fluoro isomer positions fluoro ortho to the carboxamide, which is expected to alter the dihedral angle of the phenyl ring relative to the pyrimidine core and consequently affect kinase domain interactions.

structure-activity relationship positional isomer binding pose

Cellular Target Engagement vs. Biochemical Potency

In a cellular context, the target compound binds to FLAG-tagged GRK6 in human KMS11 multiple myeloma cells with an IC50 of 10,000 nM (10 µM) as measured by ITDR (isothermal dose-response) assay after 2.5 hours of incubation [1]. This represents a ~556-fold shift compared to the 18 nM biochemical IC50 against recombinant GRK6, highlighting significant attenuation of target engagement in a cellular environment. While no direct comparator data exist for the positional isomer in the same cellular assay, this shift magnitude is consistent with the behavior of ATP-competitive kinase inhibitors that must compete with high intracellular ATP concentrations (~1–5 mM). The cellular-to-biochemical potency ratio provides a quantitative benchmark for researchers planning cell-based experiments and informs dosing strategies for in vitro pharmacology.

cellular target engagement ITDR assay GRK6

Recommended Research and Procurement Scenarios


GRK6 Biochemical Profiling in Cardiovascular Signaling

The compound's GRK6 IC50 of 18 nM supports its use as a biochemical tool for studying GRK6-mediated phosphorylation of GPCRs in vitro. Researchers investigating β-adrenergic receptor desensitization or chemokine receptor regulation in cardiac myocytes can employ this compound at concentrations of 50–200 nM in biochemical kinase assays, where the ~3.7-fold potency advantage over CCG-224061's primary target (GRK2 IC50 = 66 nM) provides a meaningful differentiation for GRK6-focused experiments [1]. It is imperative to include appropriate selectivity counter-screens against GRK2 and GRK5, as full selectivity profiling data are not publicly available.

SAR Studies on Pyrimidine-4-Carboxamide GRK Inhibitors

The 3-chloro-4-fluoro substitution pattern represents a specific chemical probe for mapping the halogen-binding preferences of the GRK hydrophobic pocket. When used in parallel with the 4-chloro-2-fluoro positional isomer (CAS 1903712-40-2), researchers can systematically interrogate the impact of halogen position on GRK subfamily selectivity [2]. This application is particularly relevant for medicinal chemistry teams optimizing lead compounds for heart failure indications, where GRK2-selective inhibitors are the primary therapeutic focus and GRK6 counter-screening is essential for assessing off-target risk [3].

Cellular GRK6 Engagement with Concentration Adjustment

Given the 556-fold shift between biochemical (18 nM) and cellular ITDR potency (10 µM) in KMS11 cells, researchers designing cell-based experiments should use working concentrations in the 5–50 µM range to achieve meaningful target engagement [4]. This compound is suited for experiments where GRK6 inhibition needs to be calibrated against intracellular ATP competition. Procurement specifications should require purity ≥95% (HPLC) and confirm identity via ¹H NMR and LC-MS to ensure the correct positional isomer is supplied, given the existence of the 4-chloro-2-fluoro analog with identical molecular weight.

GRK6/GRK7 Dual Inhibition for GPCR Phosphorylation Barcoding

With IC50 values of 18 nM (GRK6) and 36 nM (GRK7), the compound provides a partially balanced dual inhibition profile within the GRK4 subfamily [5]. This is useful for 'phosphorylation barcoding' experiments that map which GRK subtypes phosphorylate specific serine/threonine clusters on GPCR C-terminal tails. The compound can be used at ~100 nM in biochemical assays to achieve >80% inhibition of both GRK6 and GRK7 while maintaining the ability to distinguish contributions from GRK5, for which activity data are not reported.

Quote Request

Request a Quote for N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.